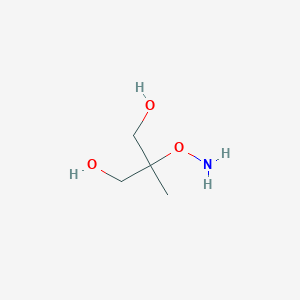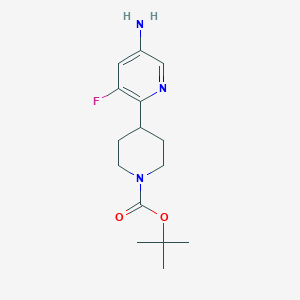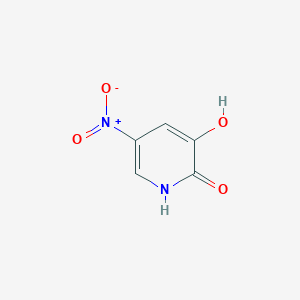
3-Hydroxy-5-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-nitropyridin-2(1H)-one is an organic compound belonging to the pyridinone family This compound is characterized by a hydroxyl group at the third position and a nitro group at the fifth position on the pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitropyridin-2(1H)-one typically involves nitration and subsequent hydroxylation of pyridinone derivatives. One common method includes:
Nitration: Starting with 2-pyridone, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Hydroxylation: The nitro derivative is then subjected to hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, improving yield and purity. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.
Major Products:
Oxidation: 3-Oxo-5-nitropyridin-2(1H)-one.
Reduction: 3-Hydroxy-5-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Hydroxy-5-nitropyridin-2(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with active sites of certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential as a pharmaceutical agent is being explored, particularly in the development of anti-inflammatory and antimicrobial drugs. Its ability to modulate biological pathways is of significant interest.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its nitro and hydroxyl groups contribute to the color properties of these materials.
Mechanism of Action
The mechanism by which 3-Hydroxy-5-nitropyridin-2(1H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitro groups can form hydrogen bonds and electrostatic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
3-Hydroxy-2-pyridinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-2-pyridinone: Lacks the hydroxyl group, affecting its solubility and reactivity.
3,5-Dihydroxypyridin-2(1H)-one:
Uniqueness: 3-Hydroxy-5-nitropyridin-2(1H)-one is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H4N2O4 |
|---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
3-hydroxy-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H4N2O4/c8-4-1-3(7(10)11)2-6-5(4)9/h1-2,8H,(H,6,9) |
InChI Key |
SKQGLQLCALFKLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-amino-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950014.png)

![6-(Trifluoromethyl)-2H-spiro[benzofuran-3,1'-cyclohexan]-4'-one](/img/structure/B12950023.png)

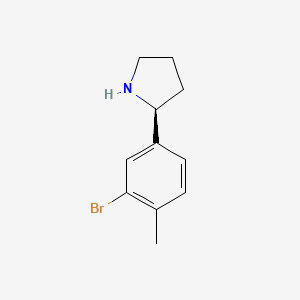
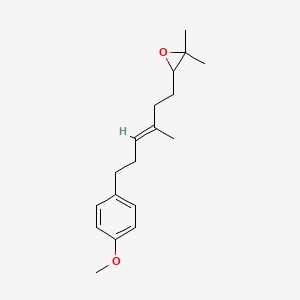

![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
